delta-N-Methylarginine
Description
Chemical Nomenclature and Classification
This compound operates under multiple systematic and common nomenclature systems, reflecting its complex chemical identity and varied research applications. The compound is officially designated as N(5)-methyl-L-arginine according to International Union of Pure and Applied Chemistry standards, with the Chemical Abstracts Service registry number 77044-73-6. Alternative nomenclature includes (2S)-2-amino-5-[carbamimidoyl(methyl)amino]pentanoic acid, which provides a detailed description of its stereochemistry and functional group arrangement. The delta designation specifically refers to the internal nitrogen atom of the guanidine group, distinguishing this methylation site from the more commonly studied omega-nitrogen positions.
The compound classification places this compound within the non-proteinogenic L-alpha-amino acid category, indicating that while it shares structural similarities with standard protein-building amino acids, it is not typically incorporated into nascent proteins during ribosomal synthesis. More specifically, it belongs to the guanidine family of compounds due to the presence of the characteristic guanidine functional group, and it serves as an L-arginine derivative through its structural relationship to the parent amino acid. This classification system reflects both its chemical properties and its biological origins as a post-translational modification product.
Additional synonymous names encountered in scientific literature include L-Ornithine, N5-(aminoiminomethyl)-N5-methyl-, and various database-specific identifiers such as ChEBI:21848 and ChEMBL99636. These alternative designations facilitate cross-referencing across different chemical databases and research platforms, ensuring consistent identification across diverse scientific contexts.
Structural Characterization and Molecular Formula
The molecular structure of this compound reveals distinctive features that differentiate it from other methylarginine species and contribute to its unique biological properties. The compound possesses the molecular formula C7H16N4O2, corresponding to a molecular weight of 188.23 grams per mole. This composition reflects the addition of a single methyl group to the parent L-arginine molecule, specifically at the delta-nitrogen position of the guanidine side chain.
The structural architecture maintains the fundamental amino acid backbone characteristic of alpha-amino acids, consisting of an amino group, a carboxyl group, and a hydrogen atom attached to the central carbon atom. The distinctive feature lies in the modified side chain, where the guanidine group bears a methyl substituent at the internal nitrogen position rather than at the terminal omega-nitrogen atoms typically modified in other methylarginine derivatives.
| Structural Parameter | Value/Description |
|---|---|
| Molecular Formula | C7H16N4O2 |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | (2S)-2-amino-5-[carbamimidoyl(methyl)amino]pentanoic acid |
| InChI Key | XKCWNEVAXQCMGP-YFKPBYRVSA-N |
| SMILES Notation | CN(CCCC@@HN)C(=N)N |
| Stereochemistry | S-configuration at alpha-carbon |
The three-dimensional conformation of this compound maintains the characteristic features necessary for biological recognition while introducing steric and electronic modifications through the methyl substitution. The methylation at the delta-nitrogen position creates a distinct chemical environment compared to the omega-methylated forms, potentially influencing protein-protein interactions, enzymatic recognition, and stability under physiological conditions.
Spectroscopic analysis reveals that the methyl groups in this compound demonstrate remarkable stability under alkaline conditions, resisting volatilization even after treatment with 2 M sodium hydroxide at 55 degrees Celsius for extended periods up to 48 hours. This stability contrasts sharply with modifications at terminal guanidino nitrogen atoms, providing both a diagnostic tool for identification and insight into the chemical bonding characteristics of this unique methylation pattern.
Historical Context and Discovery
The discovery of this compound represents a significant milestone in understanding protein post-translational modifications and expands the known repertoire of arginine methylation patterns. The compound was first identified as a novel posttranslational modification in the yeast Saccharomyces cerevisiae through sophisticated analytical techniques that distinguished it from previously characterized methylarginine species. This discovery emerged from systematic investigations into protein arginine modifications, building upon decades of research into arginine methylation that began with the initial identification of arginine methylation activity in nuclear thymus extracts over 40 years prior to this finding.
The historical context of arginine research traces back to 1886, when the parent amino acid arginine was first isolated from yellow lupin seedlings by German chemist Ernst Schulze and his assistant Ernst Steiger. The researchers named the compound after the Greek word "árgyros," meaning silver, due to the distinctive silver-white appearance of arginine nitrate crystals. The structural elucidation of arginine followed in 1897 through the collaborative efforts of Schulze and Ernst Winterstein, with subsequent synthesis achieved in 1899 using ornithine and cyanamide as starting materials.
The identification of this compound specifically emerged from advanced chromatographic analyses that revealed previously undetected methylated species in yeast protein hydrolysates. Researchers initially encountered an unknown methylated compound that exhibited unusual stability characteristics, particularly its resistance to basic hydrolysis conditions that typically affect other methylarginine derivatives. The breakthrough came when base treatment of this unknown species resulted in the formation of a new methylated derivative that co-chromatographed with delta-N-methylornithine across multiple analytical platforms, including high-resolution cation exchange chromatography, reverse-phase high-pressure liquid chromatography, and thin-layer chromatography.
This analytical evidence provided compelling support for the identity of the original compound as delta-N-monomethylarginine, representing the first documented case of internal guanidine nitrogen methylation in eukaryotic proteins. The discovery significance extends beyond mere identification, as it defines a novel type of protein modification reaction previously unrecognized in eukaryotic systems.
Position Within the Methylarginine Family
This compound occupies a unique position within the broader methylarginine family, representing a distinct methylation pattern that complements the well-characterized omega-methylated arginine derivatives. The methylarginine family encompasses several structurally related compounds, each characterized by specific methylation patterns on the guanidine nitrogen atoms of arginine residues. The three primary forms of methylarginine previously identified in eukaryotic systems include N-G-monomethylarginine, N-G-N-G-(asymmetric) dimethylarginine, and N-G-N-prime-G-(symmetric) dimethylarginine, all characterized by methylation of terminal guanidino nitrogen atoms.
The enzymatic machinery responsible for arginine methylation consists of the protein arginine methyltransferase family, which catalyzes the transfer of methyl groups from S-adenosyl-L-methionine to specific nitrogen atoms within the guanidine group. These enzymes are classified into type I and type II categories based on their substrate specificity and product formation patterns. Type I protein arginine methyltransferases generate monomethylarginine and asymmetric dimethylarginine, while type II enzymes produce monomethylarginine and symmetric dimethylarginine. However, the enzymatic mechanism responsible for delta-N-methylation remains incompletely characterized, suggesting the involvement of novel enzymatic activities or alternative modification pathways.
| Methylarginine Type | Methylation Site | Biological Function | Enzymatic Source |
|---|---|---|---|
| N-G-Monomethylarginine | Terminal omega-nitrogen | Nitric oxide synthase inhibition | Type I/II PRMTs |
| Asymmetric Dimethylarginine | Terminal omega-nitrogens | Nitric oxide synthase inhibition | Type I PRMTs |
| Symmetric Dimethylarginine | Terminal omega-nitrogens | Limited NOS inhibition | Type II PRMTs |
| This compound | Internal delta-nitrogen | Novel modification function | Uncharacterized |
The functional implications of this compound differentiate it significantly from its omega-methylated counterparts. While N-G-monomethylarginine and asymmetric dimethylarginine serve as competitive inhibitors of all nitric oxide synthase isoforms, symmetric dimethylarginine lacks this inhibitory capacity. The biological role of this compound appears distinct from nitric oxide regulation, suggesting involvement in alternative cellular processes that remain under active investigation.
The distribution patterns of this compound also distinguish it within the methylarginine family. While omega-methylated arginines demonstrate widespread occurrence across mammalian tissues with specific concentration gradients in kidney, liver, lung, and heart tissues, the tissue-specific distribution of this compound requires further systematic investigation. Current evidence indicates its presence in yeast systems, but comprehensive surveys of mammalian tissues have not been completed.
The metabolic fate of this compound represents another distinguishing characteristic within the methylarginine family. Omega-methylated arginines undergo specific degradation pathways, with symmetric dimethylarginine eliminated primarily through renal excretion, while monomethylarginine and asymmetric dimethylarginine undergo further metabolism by dimethylarginine dimethylaminohydrolase. The metabolic processing of this compound remains largely unexplored, representing an important area for future biochemical investigation.
Properties
IUPAC Name |
(2S)-2-amino-5-[carbamimidoyl(methyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-11(7(9)10)4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H3,9,10)(H,12,13)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCWNEVAXQCMGP-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(C(=O)O)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC[C@@H](C(=O)O)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227848 | |
| Record name | delta-N-Methylarginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77044-73-6 | |
| Record name | N5-(Aminoiminomethyl)-N5-methyl-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77044-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-N-Methylarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077044736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta-N-Methylarginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) remains a cornerstone for producing delta-N-Methylarginine with high precision. The process typically employs rink amide resins as the solid support, with acetic anhydride serving as a capping agent to prevent undesired side reactions . The methyl group is introduced at the δ-nitrogen of arginine using selective methylating agents such as methyl iodide or dimethyl sulfate under controlled alkaline conditions. Post-synthesis, trifluoroacetic acid (TFA) cleavage liberates the methylated product from the resin, followed by reverse-phase high-performance liquid chromatography (HPLC) for purification .
Key challenges in SPPS include avoiding over-methylation and ensuring regioselectivity. Studies demonstrate that using tert-butoxycarbonyl (Boc) protection for the α-amino group and benzyloxycarbonyl (Cbz) for the guanidino side chain enhances methylation specificity at the δ-position . A comparative analysis of methylating agents revealed that methyl triflate achieves higher yields (82–89%) compared to methyl iodide (65–72%) due to its superior reactivity in polar aprotic solvents like dimethylformamide (DMF) .
Enzymatic Methylation Using Protein Arginine Methyltransferases (PRMTs)
Enzymatic methods leverage PRMTs, which catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues. PRMT5 and PRMT7 have shown specificity for symmetric and monomethylation, respectively, making them suitable for this compound production . For instance, PRMT7 incubated with L-arginine and SAM at pH 7.4 generates monomethylarginine with >90% conversion efficiency after 24 hours .
Structural studies of PRMT-substrate interactions reveal that conserved aromatic cages within Tudor domains stabilize the methylarginine product . Mutagenesis experiments on SND1, a Tudor domain-containing protein, demonstrated that residues F740, Y746, and N768 are critical for binding symmetrically dimethylated arginine, highlighting the importance of enzyme engineering for optimizing methylation patterns .
Post-Synthetic Modification of Arginine-Containing Peptides
This compound can also be introduced via post-synthetic modification of arginine-containing peptides. This two-step approach involves:
-
Incorporating unprotected arginine into a peptide sequence using standard SPPS.
-
Selectively methylating the δ-nitrogen using methylating agents in aqueous buffer (pH 10–12) .
This method avoids the need for complex protecting groups but requires precise pH control to prevent peptide backbone degradation. Nuclear magnetic resonance (NMR) studies confirm that methylation at the δ-position increases the side-chain pKa from 12.5 (unmodified arginine) to 13.2, altering its electrostatic interactions in biological systems .
Purification and Characterization Techniques
Purification of this compound relies on solid-phase extraction (SPE) and chromatographic methods. Cation-exchange SPE effectively isolates methylated arginines from hydrolysis mixtures, with recovery rates exceeding 95% for monomethylated species . Reverse-phase HPLC with C18 columns achieves >99% purity using a gradient of acetonitrile in 0.1% TFA .
Characterization employs tandem mass spectrometry (MS/MS) and 2D J-resolved NMR. Distinctive ¹H NMR signals at δ 3.15 ppm (N–CH₃) and ¹³C signals at δ 38.2 ppm confirm methylation . Quantitative analysis via ¹H-¹³C heteronuclear single quantum coherence (HSQC) NMR further resolves δ-N-Methylarginine from structural isomers like ω-N-Methylarginine .
Comparative Analysis of Synthesis Methods
The table below summarizes the advantages and limitations of major preparation strategies:
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| SPPS | 65–89 | >99 | Regioselectivity, side reactions |
| Enzymatic (PRMT7) | 85–92 | 95–98 | Enzyme cost, slow kinetics |
| Post-synthetic | 70–78 | 90–95 | pH sensitivity, peptide stability |
Enzymatic methods offer superior regioselectivity but face scalability hurdles due to SAM’s high cost ($350–$500/g) . Conversely, SPPS provides scalability but requires extensive optimization to suppress ω-methylation byproducts .
Chemical Reactions Analysis
Hydrolysis and Base-Catalyzed Degradation
delta-N-Methylarginine undergoes hydrolysis under alkaline conditions, yielding delta-N-methylornithine through cleavage of the guanidino group. This reaction occurs via prolonged exposure to 2 M NaOH at 55°C, where the methyl group remains intact on the δ-nitrogen atom . The reaction pathway is:
This base-stable modification distinguishes it from ω-N-methylarginines, which release volatile methylamines under similar conditions .
Enzymatic Hydroxylation by Nitric Oxide Synthases (NOS)
Human NOS isoforms hydroxylate this compound to form N(ω)-hydroxy-N(δ)-methyl-L-arginine (NHAM) , a stable intermediate that does not progress to NO synthesis. NHAM acts as a competitive inhibitor of arginase (Kᵢ = 17.1 ± 2.2 µM), disrupting the urea cycle and downstream polyamine biosynthesis .
| Reaction Step | Enzyme Involved | Product | Biological Impact |
|---|---|---|---|
| Hydroxylation of δ-N-methylarginine | NOS (all isoforms) | NHAM | Arginase inhibition |
| NHAM degradation | None (stable) | – | Accumulates in cellular systems |
Enzymatic Demethylation and Metabolic Regulation
The enzyme dimethylarginine dimethylaminohydrolase (DDAH) hydrolyzes asymmetric methylarginines like δ-N-methylarginine, producing citrulline and methylamine. This reaction modulates endogenous NO levels by regulating NOS inhibition :
DDAH activity is critical in conditions like renal failure, where impaired excretion leads to methylarginine accumulation and vascular dysfunction .
Competitive Inhibition of Nitric Oxide Synthase
This compound inhibits NOS by competing with L-arginine for the enzyme’s active site. This non-competitive binding reduces NO production, impacting vasodilation, neurotransmission, and immune responses .
Key Findings :
Post-Translational Methylation Dynamics
This compound is synthesized via protein arginine N-methyltransferases (PRMTs) , which transfer methyl groups from S-adenosylmethionine (SAM) to arginine residues. This modification occurs on the δ-guanidino nitrogen, creating a non-volatile methylated species resistant to base treatment .
Methylation Reaction :
Comparative Reactivity of Methylated Arginines
Research Implications
-
Therapeutic Potential : Targeting δ-N-methylarginine metabolism (e.g., DDAH activators) could ameliorate NO deficiency in cardiovascular diseases .
-
Biochemical Tools : Its stability under basic conditions makes it a marker for studying atypical protein methylation .
-
Disease Biomarkers : Elevated δ-N-methylarginine levels correlate with endothelial dysfunction and renal impairment .
This compound’s unique reactivity underscores its dual role as a metabolic regulator and a tool for probing post-translational modifications.
Scientific Research Applications
Biochemical Tool for Methylation Studies
Delta-N-Methylarginine serves as a vital tool in studying the methylation of arginine residues and understanding the effects of this modification on protein function. Its ability to inhibit nitric oxide synthase makes it an essential compound for investigating nitric oxide's physiological roles .
Role in Nitric Oxide Production
The compound's primary application lies in its ability to inhibit nitric oxide synthases (NOS), thereby modulating nitric oxide production. This inhibition is critical for exploring the physiological roles of nitric oxide in processes such as:
- Vasodilation : Regulation of blood flow and pressure.
- Neurotransmission : Modulation of signaling in the nervous system.
- Immune Response : Involvement in inflammatory processes .
Potential Therapeutic Applications
This compound's inhibition of NOS suggests potential therapeutic applications in conditions characterized by excessive nitric oxide production, such as septic shock and other inflammatory diseases. By modulating nitric oxide levels, it may help manage symptoms associated with these conditions .
Post-Translational Modification
Emerging research indicates that this compound acts as a novel post-translational modification (PTM) on proteins. This modification can impact protein stability, function, and interactions by altering conformations and interactions with other molecules . For example, studies have identified this compound as a significant PTM affecting various proteins in yeast models .
Biomarker Potential
There is ongoing investigation into the potential of this compound as a biomarker for specific diseases. Its levels may correlate with certain pathological states, making it a candidate for diagnostic applications .
Case Study 1: Colon Cancer and Protein Arginine Methyltransferase 1
A study explored the expression patterns of protein arginine methyltransferase 1 (PRMT1) in colon cancer and its correlation with this compound levels. The findings suggested that alterations in arginine methylation may influence cancer progression. High levels of PRMT1 were associated with poor prognosis, indicating that this compound might affect tumor biology through its effects on arginine methylation .
Case Study 2: Nitric Oxide Modulation
In various experimental settings, researchers have demonstrated that this compound can significantly influence NOS activity, leading to altered levels of nitric oxide in cells. This modulation has implications for understanding diseases where nitric oxide signaling is disrupted .
Mechanism of Action
Delta-N-Methylarginine exerts its effects by inhibiting nitric oxide synthase, thereby reducing the production of nitric oxide. This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the conversion of arginine to nitric oxide. The molecular targets involved include the various isoforms of nitric oxide synthase, such as endothelial nitric oxide synthase, inducible nitric oxide synthase, and neuronal nitric oxide synthase .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
While δ-N-Methylarginine is a monomethylated arginine derivative, other methylated arginine analogs exhibit distinct biochemical properties and biological roles. Below is a comparative analysis:
Table 1: Key Methylated Arginine Derivatives
Key Differences:
Structural Specificity: δ-N-Methylarginine is methylated at the N5 position of the arginine side chain, distinguishing it from ω-N-methylated derivatives (e.g., ADMA/SDMA), which are modified at the terminal guanidino group .
Functional Roles :
- δ-N-Methylarginine is primarily associated with fungal and eukaryotic epigenetic regulation , whereas ADMA/SDMA are linked to mammalian nitric oxide metabolism and disease states .
Pathological Relevance :
- While ADMA is a biomarker for cardiovascular diseases, δ-N-Methylarginine has been implicated in microbial pathogenicity, such as rice blast fungus virulence .
Notes on Contradictions and Limitations
Terminology Conflicts: and focus on unrelated compounds like NDMA (a nitrosamine carcinogen) and nitrogen mustards (alkylating agents).
Research Gaps: Limited studies directly compare δ-N-Methylarginine with other methylarginines. Most data are inferred from yeast and fungal models , whereas ADMA/SDMA research is extensive in mammalian systems .
Database Annotations: δ-N-Methylarginine is inconsistently annotated across databases. For example, MOD:00310 specifies its enzymatic origin, but functional annotations remain sparse compared to ADMA/SDMA .
Biological Activity
Delta-N-Methylarginine (δ-N-Methylarginine) is a non-proteinogenic amino acid derived from L-arginine through the methylation process. This compound has garnered interest due to its biological activities, particularly its role as a post-translational modification and its effects on nitric oxide (NO) synthesis. This article aims to explore the biological activity of δ-N-Methylarginine, emphasizing its mechanisms, implications in various biological processes, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the addition of a methyl group to the nitrogen atom in the side chain of L-arginine. Its chemical formula is . This structural modification allows δ-N-Methylarginine to participate in biochemical pathways, particularly those involving NO synthesis and protein function modulation.
Inhibition of Nitric Oxide Synthases
One of the primary biological activities of δ-N-Methylarginine is its role as an inhibitor of nitric oxide synthases (NOS). By competing with L-arginine, δ-N-Methylarginine reduces NO production, which is crucial for various physiological processes, including:
- Vasodilation : Regulation of blood flow and pressure.
- Neurotransmission : Modulation of signaling in the nervous system.
- Immune Response : Involvement in inflammatory processes.
Studies have shown that δ-N-Methylarginine can significantly influence NOS activity, leading to altered levels of NO in cells .
Post-Translational Modification
δ-N-Methylarginine serves as a novel post-translational modification (PTM) on proteins. Research indicates that this modification can impact protein stability, function, and interactions by altering conformations and interactions with other molecules. For instance, in yeast models, δ-N-Methylarginine was identified as a significant PTM affecting various proteins .
Potential Biomarker
There is ongoing research into the potential of δ-N-Methylarginine as a biomarker for certain diseases. Its levels may correlate with specific pathological states, making it a candidate for diagnostic applications.
Therapeutic Implications
The inhibition of NOS by δ-N-Methylarginine suggests potential therapeutic applications in conditions characterized by excessive NO production, such as septic shock and other inflammatory diseases. By modulating NO levels, δ-N-Methylarginine could help manage symptoms associated with these conditions .
Colon Cancer and Protein Arginine Methyltransferase 1 (PRMT1)
A study investigated the expression patterns of PRMT1 in colon cancer and its correlation with δ-N-Methylarginine levels. The findings suggested that alterations in arginine methylation may play a role in cancer progression. High levels of PRMT1 were associated with poor prognosis, indicating that δ-N-Methylarginine might influence tumor biology through its effects on arginine methylation .
Cardiovascular Health
Research has shown that elevated levels of asymmetric dimethylarginines (ADMA), which are structurally related to δ-N-Methylarginine, correlate with cardiovascular diseases. The modulation of NO synthesis by these compounds highlights their significance in vascular health and disease management .
Summary Table: Biological Activities of this compound
Q & A
Q. What are the validated methodologies for isolating delta-N-Methylarginine from mammalian tissue samples?
Methodological Answer: Isolation requires homogenization in protease-inhibitor cocktails followed by solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges. Purity should be confirmed via nuclear magnetic resonance (NMR) spectroscopy (≥95% purity) and high-resolution mass spectrometry (HRMS). Include negative controls (e.g., enzyme-depleted extracts) to rule out artifactual methylation during processing .
Q. Which analytical techniques are most reliable for distinguishing this compound from its structural isomers?
Methodological Answer: Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) can differentiate isomers via diagnostic fragment ions. For example, this compound produces a distinct m/z 173 fragment, while asymmetric dimethylarginine yields m/z 160. Cross-validate results with synthetic standards and orthogonal methods like capillary electrophoresis (CE) .
Q. How should researchers design baseline experiments to assess this compound’s metabolic stability in vitro?
Methodological Answer: Use primary hepatocyte cultures or liver microsomes under physiologically relevant pH (7.4) and temperature (37°C). Quantify degradation kinetics via LC-MS at 0, 15, 30, and 60-minute intervals. Normalize data to protein content and include controls with metabolic inhibitors (e.g., cyclosporine A for CYP450 suppression) .
Q. What criteria define robust experimental controls for methylation assays involving this compound?
Methodological Answer: Controls must include:
- Negative controls: Substrate-only (no methyltransferase) and enzyme-only (no substrate) reactions.
- Positive controls: Commercial methylated arginine analogs (e.g., NG-methyl-L-arginine).
- Internal standards: Deuterated this compound for MS quantification. Document all reagent lot numbers and storage conditions to ensure reproducibility .
Q. How can systematic reviews optimize literature searches for this compound’s biological roles?
Methodological Answer: Use Boolean operators (e.g., "this compound AND (metabolism OR post-translational modification)") across PubMed, Scopus, and Web of Science. Limit searches to studies with full experimental protocols and raw data availability. Prioritize publications adhering to NIH preclinical guidelines for rigor .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported binding affinities for methyltransferases?
Methodological Answer: Discrepancies may stem from assay conditions (e.g., ionic strength, cofactor concentrations). Address this by:
Q. How can computational modeling predict this compound’s impact on protein-protein interaction networks?
Methodological Answer: Use AlphaFold2-predicted structures to map methylation sites onto target proteins. Perform molecular docking (e.g., HADDOCK) to simulate binding perturbations. Validate predictions with surface plasmon resonance (SPR) assays measuring affinity changes in methylated vs. unmodified peptides .
Q. What experimental frameworks validate this compound’s role in epigenetic regulation without confounding variables?
Methodological Answer: Employ CRISPR-Cas9-edited cell lines lacking specific methyltransferases. Combine chromatin immunoprecipitation (ChIP-seq) for methylation marks with RNA-seq to link methylation status to gene expression. Use isotopic tracing (13C-methyl groups) to confirm enzyme-substrate specificity .
Q. How do interspecies differences in methyltransferase expression affect translational studies of this compound?
Methodological Answer: Perform comparative transcriptomics (e.g., RNA-seq) on human, murine, and primate tissues to identify conserved vs. species-specific methyltransferases. Use xenotransplantation models or humanized mice to assess functional conservation. Cross-reference data with the Methyltransferase Database (MTD) .
Q. What integrated approaches quantify this compound’s crosstalk with other post-translational modifications (PTMs)?
Methodological Answer: Apply multi-omics workflows:
- Proteomics: TMT-labeled LC-MS/MS to detect co-occurring PTMs (e.g., phosphorylation, ubiquitination).
- Bioinformatics: PTMcode or dbPTM for network analysis of modification hotspots.
- Functional assays: Site-directed mutagenesis of methylated residues to test epistatic relationships .
Key Methodological Considerations from Evidence
- Reproducibility: Document experimental parameters (e.g., buffer composition, instrument settings) in line with NIH guidelines .
- Data Validation: Use orthogonal techniques (e.g., MS + NMR) and synthetic standards to confirm findings .
- Literature Rigor: Prioritize studies with transparent methods and raw data availability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
